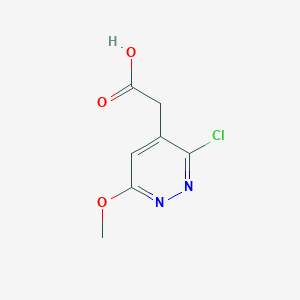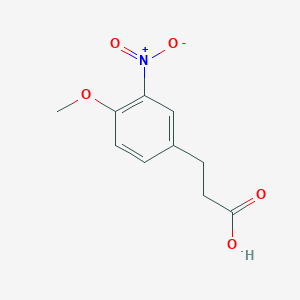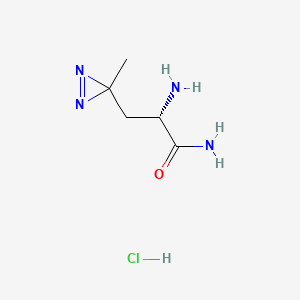
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the formation of the diazirine ring through the reaction of a suitable precursor with a diazo compound under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The diazirine ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the diazirine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazirine ring can lead to the formation of diazo compounds, while reduction can yield amines or other reduced derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Helps in identifying protein-protein interactions and mapping active sites in enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(3-phenyl-3H-diazirin-3-yl)propanamide hydrochloride
- (2S)-2-amino-3-(3-ethyl-3H-diazirin-3-yl)propanamide hydrochloride
Uniqueness
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride is unique due to its specific diazirine ring structure, which provides distinct reactivity under UV light. This makes it particularly useful for photoaffinity labeling, a technique not as effectively performed by other similar compounds.
Propriétés
Formule moléculaire |
C5H11ClN4O |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-5(8-9-5)2-3(6)4(7)10;/h3H,2,6H2,1H3,(H2,7,10);1H/t3-;/m0./s1 |
Clé InChI |
HXBZECDBEVRJDR-DFWYDOINSA-N |
SMILES isomérique |
CC1(N=N1)C[C@@H](C(=O)N)N.Cl |
SMILES canonique |
CC1(N=N1)CC(C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


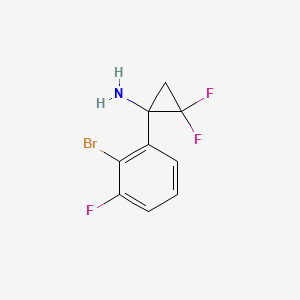



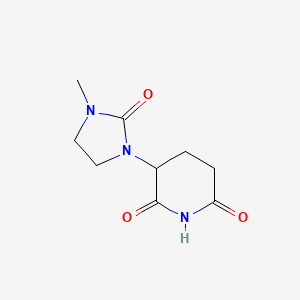
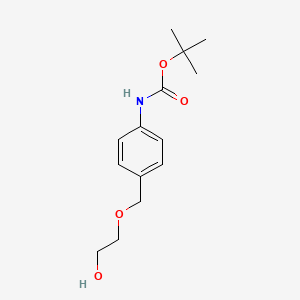
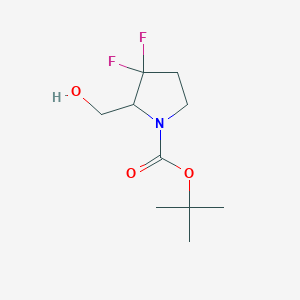
![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)
